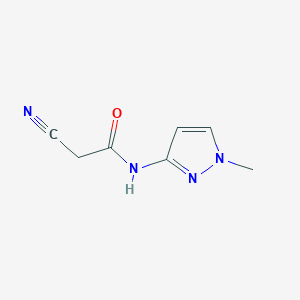![molecular formula C15H19NO3S B1530260 2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid CAS No. 1179765-47-9](/img/structure/B1530260.png)
2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid
Overview
Description
2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid, also known as 2-Methylsulfanylbenzoylpiperidin-2-ylacetic acid, is a synthetic organic compound used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic amine with a nitrogen atom at its center. This compound is widely used in the synthesis of other compounds and as a starting material in organic synthesis. Additionally, it is used in the production of pharmaceuticals, agricultural chemicals, and other industrial chemicals.
Scientific Research Applications
Metabolic Pathway Investigation
One study focuses on understanding the metabolic pathways involving similar compounds, highlighting the role of specific enzymes in the oxidative metabolism of a novel antidepressant. This research provides insights into how similar compounds are metabolized in the liver, identifying key enzymes like CYP2D6, CYP2C9, and CYP3A4/5 (Hvenegaard et al., 2012).
Solvent Influence on Chemical Reactions
Another study examines the influence of solvents on the regioselectivity of sulfoxide thermolysis, which is relevant for understanding the chemical behavior of sulfide and sulfoxide groups in compounds like "2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid" (Bänziger, Klein, & Rihs, 2002).
Synthesis and Biological Activities
The synthesis of new diarylsulphides and diarylsulphones incorporating a quinazol-4-one moiety demonstrates the chemical versatility and potential biological activities of compounds structurally related to "this compound" (Abbady, Ali, & Kandeel, 2007).
Molecular Docking and In Vitro Screening
Research on the synthesis, molecular docking, and in vitro screening of novel pyridine derivatives, including hybrid derivatives, offers insights into the design and evaluation of compounds for specific biological targets. This is crucial for the development of new pharmaceuticals and understanding the interaction between chemical compounds and biological molecules (Flefel et al., 2018).
Advanced Organic Syntheses
Studies on the synthesis of piperidine derivatives and their potential as adhesion molecule inhibitors underscore the importance of such compounds in the development of treatments for inflammatory diseases. This research highlights the synthesis of novel compounds with significant biological activities (Kaneko et al., 2004).
properties
IUPAC Name |
2-[1-(4-methylsulfanylbenzoyl)piperidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-20-13-7-5-11(6-8-13)15(19)16-9-3-2-4-12(16)10-14(17)18/h5-8,12H,2-4,9-10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXIWFWNKZFJKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCCCC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B1530182.png)








amino}ethan-1-ol](/img/structure/B1530198.png)
